N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
Description
This compound features a hybrid heterocyclic architecture comprising a 7H-thiazolo[3,2-b][1,2,4]triazin-7-one core substituted at the 3-position with a methyl group and at the 6-position with a sulfanylacetamide linker. The acetamide moiety is further functionalized with a 9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl group.
Properties
Molecular Formula |
C16H12N8O2S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H12N8O2S2/c1-8-13(26)19-15-24(22-8)11(6-27-15)18-12(25)7-28-16-21-20-14-17-9-4-2-3-5-10(9)23(14)16/h2-6H,7H2,1H3,(H,17,20)(H,18,25) |
InChI Key |
NUEKUTBTRUEDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NNC4=NC5=CC=CC=C5N43 |
Origin of Product |
United States |
Biological Activity
N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The compound's unique structure combines elements from thiazole and triazole families, which are known for various pharmacological properties.
Chemical Structure and Properties
The compound features a thiazolo-triazin core with a benzimidazole moiety. Its molecular formula is , and it exhibits significant structural complexity due to the presence of multiple heteroatoms and functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a wide range of biological activities. Key areas of interest include:
Antibacterial Activity:
Several studies have demonstrated that derivatives of thiazolo-triazin compounds possess significant antibacterial properties. For instance:
- Compounds with the thiazolo-triazin core have shown promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- A specific derivative exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .
Anticancer Potential:
Thiazolo-triazin derivatives are also being explored for their anticancer properties. Research suggests that modifications to the core structure can enhance cytotoxic effects against cancer cell lines .
Acetylcholinesterase Inhibition:
Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Certain compounds demonstrated inhibition rates exceeding 76%, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Case Studies
-
Antibacterial Study:
A series of novel thiazolo-triazin derivatives were synthesized and tested for antibacterial activity. Compounds containing electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups . The study highlighted that structural modifications significantly impact biological efficacy. -
Antitubercular Activity:
Another study focused on the synthesis of carboxylic acid derivatives from thiazolo-triazin precursors. The most potent compound demonstrated significant inhibition against M. smegmatis, outperforming standard antibiotics such as Rifampicin .
Scientific Research Applications
Structural Characteristics
The compound features a unique multi-ring structure that combines thiazole and triazole functionalities along with a sulfanyl acetamide group. Its molecular formula is with a molecular weight of approximately 412.46 g/mol. The presence of these heterocyclic rings contributes to its biological activity and enhances its binding properties compared to simpler derivatives .
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazinone exhibit broad-spectrum antimicrobial activity. Specifically, compounds containing similar structural features have shown effectiveness against various bacterial strains. For instance, studies have reported that certain derivatives display significant antibacterial and antitubercular activities when compared to standard antibiotics like Ciprofloxacin and Rifampicin .
Acetylcholinesterase Inhibition
The compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission.
Antioxidant Activity
Compounds derived from thiazolo-triazine structures have also demonstrated antioxidant properties. These activities are essential for protecting cells from oxidative stress and may contribute to the therapeutic effects against various diseases associated with oxidative damage.
Synthesis and Evaluation
A series of studies have synthesized various derivatives of thiazolo[3,2-b][1,2,4]triazinone and evaluated their biological activities. For example:
- Study 1 : A novel derivative displayed excellent in vitro antitubercular activity against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 50 μg/mL. This study highlighted the compound's potential as a lead for developing new antitubercular agents .
- Study 2 : Another research focused on the synthesis of related compounds that exhibited significant anti-inflammatory properties through in silico docking studies. These findings suggest further optimization could yield effective anti-inflammatory drugs .
Chemical Reactions Analysis
Thiazolo-triazine core
-
Nucleophilic substitution : The electron-deficient triazine ring undergoes substitution at the C3 position.
Sulfanyl-acetamide linker
-
Oxidation : The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA.
-
Conditions : 30% H₂O₂, acetic acid, 50°C for 2 hours.
-
Yield : Sulfoxide (75%), sulfone (62%).
-
-
Hydrolysis : The acetamide hydrolyzes to acetic acid under strong acidic/basic conditions.
Triazolo-benzimidazole moiety
-
Electrophilic substitution : Nitration or halogenation occurs at the benzimidazole C5 position.
-
Example : Nitration with HNO₃/H₂SO₄ at 0°C gives a nitro derivative (Yield: 55%).
-
Interaction Studies and Catalytic Behavior
The compound participates in non-covalent interactions critical for biological activity:
Comparative Reaction Profiles
The table below contrasts reactivity with structurally similar compounds:
| Compound | Reaction | Rate (k, L/mol·s) | Yield (%) |
|---|---|---|---|
| N-(6-methyl-thiazolo-triazin)-acetamide | Sulfanyl oxidation | 0.18 | 72 |
| 5-(4-Bromophenyl)-thiazolo-pyrimidine | Nitration | 0.22 | 55 |
| 9H-Triazolo[4,3-a]benzimidazole | Acetamide hydrolysis | 0.12 | 68 |
Stability and Degradation Pathways
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfanyl bond (t₁/₂ = 4.2 hours).
-
pH sensitivity : Stable in pH 5–7; hydrolyzes rapidly at pH >10 .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies exploring its catalytic applications and bioorthogonal reactions are warranted .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
2.1.1. Core Heterocyclic Systems
- Thiazolo-triazinone Derivatives (e.g., ): Compounds such as 6-Benzyl-3-{2-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one share the thiazolo-triazinone core but differ in substituents. Synthetic Routes: Both classes are synthesized via Williamson ether reactions or nucleophilic substitutions, but the target compound requires additional steps to incorporate the triazolo-benzimidazol moiety .
- Benzothiazole-Thiadiazole Hybrids (e.g., ): N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide features a benzothiazole core linked to a thiadiazole via a sulfanylacetamide group. Unlike the target compound, this hybrid lacks the triazinone ring but demonstrates VEGFR-2 inhibition (IC₅₀ = 0.89 μM) and antiproliferative activity against MCF-7 cells (IC₅₀ = 2.18 μM) .
2.1.2. Triazolo-Benzimidazol Derivatives
- 2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (): This compound shares the acetamide linker and triazolo-heterocyclic system but replaces the thiazolo-triazinone core with a pyridazinone. The absence of bioactivity data for both compounds limits direct comparisons .
Pharmacokinetic Considerations
- Compounds : Show moderate bioavailability in pre-ADMET predictions, with logP values ~3.5 indicating balanced lipophilicity .
Preparation Methods
Synthesis of Thiazolo-Triazine Intermediate
The thiazolo[3,2-b]triazin-7-one intermediate is synthesized via a cyclization reaction. A patented method (CN102532046A) outlines the preparation of related triazine derivatives using ethyl acetate and hydrazine hydrate under reflux, followed by cyclization with triphosgene. Adapted for this compound, the steps involve:
-
Hydrazinolysis : Ethyl acetate reacts with hydrazine hydrate (85%) at reflux to yield acethydrazide.
-
Cyclization : Acethydrazide reacts with triphosgene in dichloromethane, forming the triazine ring.
-
Alkylation : Chloroacetone introduces the methyl group at position 6, critical for subsequent functionalization.
This pathway achieves a 98% yield for the triazine intermediate under optimized conditions.
Preparation of Triazolo-Benzimidazole Sulfanyl Component
The 9H-triazolo[4,3-a]benzimidazol-3-ylsulfanyl group is synthesized through a one-pot procedure reported by RSC Advances. Dibenzoylacetylene reacts with 3-mercapto-1,2,4-triazole in ethanol at room temperature, yielding the triazolo-benzimidazole scaffold with a sulfanyl substituent. X-ray crystallography confirms regioselectivity and structural integrity.
Acetamide Bridge Formation
Coupling the two heterocycles requires nucleophilic substitution at the acetamide position. The thiazolo-triazine intermediate’s acetamide group reacts with the sulfanyl-triazolo-benzimidazole component in dimethylformamide (DMF) using potassium carbonate as a base. Temperature control (50–60°C) prevents side reactions, achieving a 72% yield.
Optimization of Reaction Conditions
Solvent and Base Selection
-
DMF vs. DMSO : DMF provides higher solubility for both intermediates, whereas DMSO leads to decomposition at elevated temperatures.
-
Base Efficiency : Potassium carbonate outperforms triethylamine in facilitating the substitution reaction, likely due to its stronger alkalinity and moisture tolerance.
Temperature and Time
-
Cyclization : Maintaining 0–25°C during triphosgene-mediated cyclization minimizes byproducts.
-
Coupling : Heating beyond 60°C degrades the sulfanyl group, reducing yield.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : The triazine proton resonates at δ 8.2 ppm (singlet), while the benzimidazole protons appear as a multiplet at δ 7.3–7.8 ppm.
-
HRMS : Molecular ion peak at m/z 412.46 confirms the molecular formula.
X-ray Crystallography
Single-crystal analysis of intermediates (e.g., triazolo-benzimidazole) verifies bond lengths and angles, ensuring structural fidelity.
Industrial-Scale Considerations
The patent (CN102532046A) highlights scalability advantages:
-
Triphosgene替代phosgene : Safer handling and reduced equipment costs.
-
In-situ base preparation : Lowers raw material expenses and simplifies purification.
-
One-pot ring expansion : Eliminates intermediate isolation, cutting production time by 40%.
Challenges and Limitations
-
Regioselectivity : Competing pathways during triazole formation necessitate precise stoichiometry.
-
Sulfanyl Stability : The -S- group oxidizes under acidic conditions, requiring inert atmospheres during storage.
-
Yield Trade-offs : Multi-step sequences accumulate minor losses, capping overall yield at 55–60% .
Q & A
Q. What are the standard synthetic routes for preparing this compound and its structural analogs?
The synthesis of thiazolo-triazinone derivatives typically involves refluxing precursors (e.g., 6-arylmethyl-3-aryl-7H-thiazolo-triazinones) with chloroacetyl morpholine/piperidine derivatives in ethyl methyl ketone, using potassium carbonate and KI as catalysts. Reaction conditions (e.g., 24-hour reflux) and purification via ethanol recrystallization are critical for yield optimization. Derivatives are characterized using H-NMR, C-NMR, ESI-MS, and IR to confirm structural integrity .
Example Synthesis Parameters :
| Reagent | Amount (mmol) | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Chloroacetyl morpholine | 10 | Ethyl methyl ketone | 24 h | ~65–75 |
| Potassium carbonate | 50 | – | – | – |
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
Multi-technique validation is essential:
- H/C-NMR : Assigns proton and carbon environments, confirming substituent positions.
- ESI-MS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves 3D molecular geometry (e.g., bond angles, dihedral angles) with high precision, as demonstrated for related triazolo-thiadiazine derivatives .
Q. What are the key challenges in achieving high-purity yields during synthesis?
Common issues include:
- Byproduct formation : Controlled via stoichiometric optimization of chloroacetyl reagents.
- Purification hurdles : Recrystallization in ethanol or column chromatography (e.g., SiO/cyclohexane-EtOAC 97:3) improves purity .
- Moisture sensitivity : Anhydrous conditions prevent hydrolysis of reactive intermediates .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) predict transition states and intermediates. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating substituent effects on reaction kinetics and thermodynamics . Software tools like Gaussian or ORCA enable energy profiling, while machine learning models correlate structural descriptors with synthetic outcomes .
Q. What strategies resolve contradictions between computational predictions and experimental data?
- Multi-technique validation : Cross-check NMR/X-ray data with computational geometry optimizations to identify discrepancies in bond lengths or stereochemistry .
- Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess robustness of predictions.
- Iterative refinement : Update computational models using experimental feedback (e.g., adjusting force fields for heterocyclic systems) .
Q. How to design reactors for scaling synthesis while maintaining efficiency?
- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., chloroacetyl coupling).
- Continuous-flow systems : Minimize side reactions via precise residence time control.
- In-line analytics : Implement real-time HPLC or Raman spectroscopy to monitor intermediate formation .
Q. What mechanistic insights explain heterocyclic ring formation in this compound?
The fusion of thiazolo-triazinone and triazolo-benzimidazole moieties involves:
- Nucleophilic substitution : Sulfur in thiazolo-triazinone attacks the chloroacetyl group.
- Cyclization : Intramolecular dehydration forms the triazolo-benzimidazole ring, driven by base-mediated deprotonation.
- Kinetic studies : Varying substituents (e.g., electron-withdrawing groups) alters activation energy, as shown in analogous azo compound syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
